2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both benzodioxole and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(1,3-Benzodioxol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C15H9ClN2O3 |
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Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-4-1-9(2-5-11)14-17-18-15(21-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2 |
InChI Key |
MYCRVDSOUBRMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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